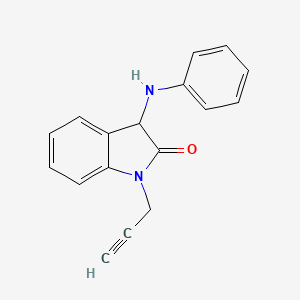

3-anilino-1-prop-2-yn-1-yl-1,3-dihydro-2H-indol-2-one

Description

Chemical Identity and Nomenclature

3-Anilino-1-prop-2-yn-1-yl-1,3-dihydro-2H-indol-2-one possesses the molecular formula C17H14N2O and a molecular weight of 262.31 grams per mole. The compound is registered under the Chemical Abstracts Service number 1169930-57-7, which serves as its unique identifier in chemical databases. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, reflecting the compound's structural components: the indolinone backbone, the aniline substituent at position 3, and the propargyl group attached to the nitrogen atom at position 1.

The compound's canonical Simple Molecular Input Line Entry System representation is documented as C#CCN1c2ccccc2C(C1=O)Nc1ccccc1, which precisely describes the molecular connectivity. The International Chemical Identifier key SHGGSJLRVGBCRV-UHFFFAOYSA-N provides additional structural verification through computational chemistry databases. Alternative nomenclature includes 3-(phenylamino)-1-(prop-2-yn-1-yl)-3H-indol-2-one, which emphasizes the phenylamine functionality.

| Chemical Property | Value |

|---|---|

| Molecular Formula | C17H14N2O |

| Molecular Weight | 262.31 g/mol |

| Chemical Abstracts Service Number | 1169930-57-7 |

| PubChem Compound Identifier | 25220444 |

| Simple Molecular Input Line Entry System | C#CCN1c2ccccc2C(C1=O)Nc1ccccc1 |

| International Chemical Identifier Key | SHGGSJLRVGBCRV-UHFFFAOYSA-N |

Position within Indolinone Family of Compounds

The indolinone family represents a crucial class of heterocyclic compounds characterized by the bicyclic structure consisting of a benzene ring fused to a pyrrolidinone ring. This compound occupies a significant position within this family due to its specific substitution pattern, which includes an aniline group at the 3-position and a propargyl moiety at the nitrogen atom. This structural arrangement places it among the substituted indolinones that have demonstrated remarkable biological activities, particularly in cancer research.

Indolinones are recognized as versatile scaffolds for the treatment of cancer, with numerous derivatives having been developed and marketed for therapeutic use. The family encompasses various structural modifications, including different substituents at positions 3, 5, and the nitrogen atom, each contributing to distinct biological profiles. Recent patent literature from 2008 to 2014 has documented 37 patents specifically focused on 2-indolinone derivatives with potential clinical applications as chemotherapeutic agents.

The compound's position within the broader indolinone classification system demonstrates the systematic approach to drug discovery within this chemical family. Research has shown that indolinone derivatives function primarily as kinase inhibitors, representing approximately 20% of the druggable genome. These small molecules typically exhibit low molecular weights and bind to protein kinases by competing with adenosine triphosphate for the adenosine triphosphate-binding site.

Historical Context of Discovery and Development

The historical development of indolinone compounds traces back to 19th century Bavaria, where the foundational chemistry of this scaffold was first established. The evolution of 3-(4-hydroxyphenyl)indoline-2-one derivatives has demonstrated the rich synthetic history and ongoing optimization efforts within the indolinone family. This historical progression has culminated in the development of sophisticated compounds like this compound, which incorporates advanced structural features designed for enhanced biological activity.

The synthesis of indolinone compounds was pioneered by Bayer and Knop in 1866, who utilized isatin reduction with sodium amalgam to generate the first synthetic indolinone compound. Subsequent developments by Marschalk and colleagues employed sodium hydrosulfite as an alternative reducing agent, establishing multiple synthetic pathways for indolinone production. These early synthetic methodologies laid the foundation for the modern synthetic approaches used to prepare complex derivatives such as this compound.

The compound's specific development represents part of a broader research initiative focusing on indolinone-based kinase inhibitors. Contemporary research has demonstrated that indolinone derivatives serve as promising scaffolds for kinase inhibition, with more than 150 known kinases representing significant therapeutic targets. The systematic exploration of structure-activity relationships has led to the identification of optimal substitution patterns, including the aniline and propargyl modifications present in this compound.

| Historical Milestone | Year | Contribution |

|---|---|---|

| First Synthetic Indolinone | 1866 | Bayer and Knop reduction methodology |

| Alternative Synthesis | Late 1800s | Marschalk sodium hydrosulfite approach |

| Kinase Inhibitor Recognition | 2000s | Identification of indolinones as kinase targets |

| Patent Development | 2008-2014 | 37 patents for anticancer indolinone derivatives |

| Modern Optimization | 2020s | Structure-activity relationship refinement |

Stereochemical Properties

The stereochemical analysis of this compound reveals important structural features that influence its biological activity and chemical behavior. The compound contains a chiral center at the 3-position of the indolinone ring, where the aniline substituent is attached. This stereogenic center potentially allows for the existence of two enantiomeric forms, although current literature suggests that the compound is typically studied as a racemic mixture or specific stereoisomer.

The three-dimensional conformation of the molecule is influenced by the geometric constraints imposed by the indolinone bicyclic system and the extended conjugation involving the aniline group. The propargyl substituent at the nitrogen atom introduces additional conformational flexibility, allowing for rotation around the carbon-nitrogen bond. This flexibility may contribute to the compound's ability to interact with various biological targets, particularly protein kinases where conformational adaptability is crucial for binding site recognition.

Computational studies of related indolinone derivatives have demonstrated that stereochemical factors significantly influence binding affinity and selectivity for target proteins. The specific spatial arrangement of the aniline and propargyl groups in this compound likely contributes to its biological activity profile, although detailed stereochemical analyses specific to this compound remain limited in the current literature.

The compound's planar indolinone core facilitates π-π stacking interactions with aromatic residues in protein binding sites, while the aniline substituent provides additional hydrogen bonding capabilities through its amino group. The propargyl moiety introduces a linear alkynyl functional group that may participate in specific geometric interactions with target proteins, contributing to the compound's overall binding specificity and biological activity.

| Stereochemical Feature | Description | Biological Relevance |

|---|---|---|

| Chiral Center | Position 3 of indolinone ring | Potential for enantiomeric forms |

| Planar Core | Indolinone bicyclic system | π-π stacking interactions |

| Aniline Substituent | Aromatic amino group | Hydrogen bonding capability |

| Propargyl Group | Linear alkynyl functionality | Geometric protein interactions |

| Conformational Flexibility | Rotation around carbon-nitrogen bonds | Adaptive binding to targets |

Properties

IUPAC Name |

3-anilino-1-prop-2-ynyl-3H-indol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O/c1-2-12-19-15-11-7-6-10-14(15)16(17(19)20)18-13-8-4-3-5-9-13/h1,3-11,16,18H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHGGSJLRVGBCRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCN1C2=CC=CC=C2C(C1=O)NC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-anilino-1-prop-2-yn-1-yl-1,3-dihydro-2H-indol-2-one typically involves the following steps:

Formation of the Indole Core: The indole core can be synthesized through various methods, including Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.

Introduction of the Anilino Group: The anilino group can be introduced via nucleophilic substitution reactions, where aniline reacts with appropriate electrophilic intermediates.

Propargylation: The propargyl group is introduced through alkylation or amidation reactions using propargyl bromide or propargylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Palladium-Catalyzed Carbonylative Cyclization

The propargyl group enables participation in Pd-mediated carbonylation reactions. For example:

-

Reaction : Pd(II)-catalyzed carbonylative double cyclization with CO insertion (90 bar CO, 100°C, MeOH) produces indol-2-acetic esters via intermediate H–Pd–I species .

-

Mechanism :

| Substrate Modifications | Product Class | Yield (%) | Conditions | Ref. |

|---|---|---|---|---|

| Propargyl-oxindole core | Indol-2-acetic esters | 70–85 | PdI₂ (2 mol%), KI (20 mol%), 90 bar CO |

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The terminal alkyne undergoes regioselective [3+2] cycloaddition with azides:

-

Reaction : Forms 1,4-disubstituted triazoles using CuSO₄/NaAsc (10 mol%) in H₂O/tert-BuOH (1:1) .

-

Applications : Used to create antiviral hybrids targeting HCV p7 channels .

Example :

text3-Anilino-1-(1-benzyl-1H-1,2,3-triazol-4-yl)-1,3-dihydro-2H-indol-2-one - Yield: 81% - Conditions: 24 h, RT, CuSO₄/NaAsc - Antiviral EC₅₀: 0.46 µM (HCV GT1b)[11][12]

Functionalization via Eschenmoser Coupling

The anilino group participates in coupling reactions with thiobenzamides:

-

Reaction : Forms (Z)-3-[amino(phenyl)methylidene] derivatives under mild conditions (MeCN, 50°C) .

-

Mechanism :

| Thiobenzamide Substituent | Product Yield (%) | Configuration |

|---|---|---|

| 4-Cl-C₆H₄ | 92 | Z |

| 3-NO₂-C₆H₄ | 87 | Z |

Electrophilic Substitution at the Aromatic Ring

The electron-rich indole core undergoes Friedel-Crafts alkylation:

-

Reaction : With ethyl acetoacetate in the presence of montmorillonite KSF clay (80°C, 6 h) .

-

Products : 5-Acetyl-3-anilino-1-prop-2-yn-1-yl-1,3-dihydro-2H-indol-2-one (Yield: 68%) .

Oxidative Transformations

The propargyl group can be oxidized to ketones or carboxylic acids:

Biological Activity-Driven Modifications

Structural analogs show tyrosin kinase inhibition and antiviral properties:

-

Key SAR Findings :

| Analog Structure | Biological Target | IC₅₀/EC₅₀ (µM) | Ref. |

|---|---|---|---|

| 5-Fluoro derivative | HCV p7 channel | 0.32 | |

| Triazole hybrid | Mycobacterium tuberculosis | 1.34 |

This compound’s reactivity is dominated by its propargyl and anilino groups, enabling diverse transformations for drug discovery and materials science. The Pd- and Cu-mediated reactions are particularly valuable for constructing complex heterocycles with biological relevance .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 3-anilino-1-prop-2-yn-1-yl-1,3-dihydro-2H-indol-2-one is C17H14N2O, with a molecular weight of 262.31 g/mol. The compound features an indole core, which is known for its diverse biological activities, making it a valuable scaffold in drug design.

Anticancer Activity

One of the most significant applications of this compound is in the field of anticancer research. Studies have shown that derivatives of this compound exhibit potent activity against various cancer cell lines. For instance, a derivative demonstrated IC50 values ranging from 5.4 to 10 μM against multiple cancer types, indicating its potential as a lead compound for further development in oncology therapies .

Neuroprotective Effects

Research has indicated that compounds similar to this compound may possess neuroprotective properties. These effects are primarily attributed to their ability to inhibit acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's. In silico studies have shown promising binding affinities for these compounds at the AChE active site, suggesting their potential as therapeutic agents for cognitive disorders .

Building Block for Complex Molecules

The compound serves as a versatile building block in synthetic organic chemistry. Its unique structure allows it to participate in various reactions, facilitating the synthesis of more complex molecules. For example, it can be employed in multi-component reactions that yield biologically active heterocycles .

Functionalization and Derivatization

The ability to modify the anilino group or the propynyl moiety opens avenues for creating derivatives with enhanced biological activities or altered pharmacokinetic profiles. Such modifications can lead to improved solubility or selectivity towards specific biological targets .

Case Study 1: Anticancer Activity Assessment

A study conducted on the anticancer properties of derivatives of this compound involved evaluating their effects on several cancer cell lines. The results indicated that certain modifications to the compound significantly increased its cytotoxicity, highlighting the importance of structure–activity relationship (SAR) studies in drug development .

Case Study 2: Neuroprotective Mechanism Elucidation

Another research effort focused on understanding the neuroprotective mechanisms associated with this compound. Utilizing computational docking studies alongside experimental validation, researchers confirmed that specific derivatives effectively inhibited AChE activity while demonstrating low toxicity profiles in neuronal cell cultures. This dual action positions them as promising candidates for treating neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 3-anilino-1-prop-2-yn-1-yl-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can bind to enzymes, receptors, and other proteins, modulating their activity.

Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and immune response.

Comparison with Similar Compounds

Key Findings:

Substituent Effects on Bioactivity: Anilino Modifications: The 4-methoxy and 4-fluoro anilino derivatives (e.g., JK3-37) exhibit antiviral activity against HCV p7 channels, suggesting electron-withdrawing or donating groups at the para position enhance target binding . Propargyl Group: The propargyl substituent in the target compound is unique among the analogs reviewed. This group may confer distinct reactivity (e.g., via alkyne-azide cycloaddition) for bioconjugation or prodrug strategies.

Synthetic Strategies: Most analogs are synthesized via condensation reactions between oxindole precursors and substituted anilines or aldehydes. For example, JK3-37 is prepared by refluxing 4-anisidine with a dimethylamino-methylidene oxindole derivative in ethanol .

Electronic and Structural Properties: DFT Studies: Quantum chemical calculations (e.g., HOMO-LUMO energies) on related oxindoles, such as 4-[2-(dipropylamino)ethyl]-1,3-dihydro-2H-indol-2-one, highlight the role of electron density in modulating stability and bioactivity . The propargyl group’s electron-deficient nature may influence the target compound’s reactivity.

Therapeutic Potential: While the target compound lacks reported bioactivity, structurally similar molecules like violacein demonstrate broad-spectrum bioactivity, including neuroprotection and antitumor effects . The anilino and propargyl groups in the target compound could be explored for similar applications.

Biological Activity

3-Anilino-1-prop-2-yn-1-yl-1,3-dihydro-2H-indol-2-one is a compound notable for its diverse biological activities, particularly in medicinal chemistry. The structure features an indole core, a motif commonly associated with various pharmacological effects. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and relevant case studies.

The molecular formula of this compound is with a molecular weight of 262.31 g/mol. The compound is characterized by the presence of an anilino group and a propargyl moiety, which contribute to its reactivity and biological profile.

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets:

Molecular Targets:

- Enzymes: The compound may inhibit or modulate enzyme activity, affecting metabolic pathways.

- Receptors: It can bind to various receptors involved in signaling pathways related to cell proliferation and apoptosis.

Pathways Involved:

The compound influences several key biological pathways:

- Cell Growth: It may inhibit cancer cell proliferation by interfering with growth factor signaling.

- Apoptosis: Induction of apoptosis in malignant cells has been observed, suggesting potential as an anticancer agent.

Biological Activities

Research has demonstrated that this compound exhibits several significant biological activities:

Anticancer Activity

Studies indicate that derivatives of indole compounds exhibit potent anticancer properties. For instance, research has shown that related compounds can inhibit the growth of various cancer cell lines, including breast (MDA-MB-231) and ovarian (A2780) cancer cells.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against a range of pathogens:

| Pathogen | Activity | Reference |

|---|---|---|

| Escherichia coli | Moderate | |

| Staphylococcus aureus | Significant | |

| Candida albicans | Moderate |

Case Studies

Several studies have highlighted the efficacy of 3-anilino derivatives in treating infectious diseases and cancer:

- Antitubercular Activity : A study synthesized new derivatives that showed promising results against Mycobacterium tuberculosis, indicating potential for treating tuberculosis infections .

- Antiviral Activity : Research into similar indole derivatives has revealed effectiveness against HIV and other viral infections, suggesting that 3-anilino compounds may share these properties .

Q & A

Basic: What synthetic methodologies are effective for preparing 3-anilino-1-prop-2-yn-1-yl-indol-2-one derivatives?

Answer:

A robust approach involves Knoevenagel condensation to functionalize the indol-2-one scaffold. For example, reacting 1,3-dihydro-2H-indol-2-one with aldehydes (e.g., ferrocene carboxaldehyde) under acidic conditions yields substituted methylidene derivatives . To introduce the anilino group, amination strategies using quaternary aminotriazolium salts or nucleophilic substitution with aryl amines can be employed. For instance, (3E)-3-(2-oxo-2-phenylethylidene)-1,3-dihydro-2H-indol-2-one was aminated to yield an amino-substituted derivative, isolated via column chromatography . Catalytic methods using p-toluenesulfonic acid (p-TSA) for cyclization or condensation are also viable for indol-2-one functionalization .

Basic: How can the crystal structure of 3-anilino-1-prop-2-yn-1-yl-indol-2-one be determined and refined?

Answer:

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection requires high-quality crystals grown via slow evaporation (e.g., in MeOH ). For refinement, use SHELXL (part of the SHELX suite), which optimizes parameters like hydrogen bonding, thermal displacement, and twinning corrections. SHELXTL (Bruker AXS version) is particularly effective for small-molecule refinement, even with high-resolution or twinned data . Key steps include:

- Data integration : SHELX C/D/E for space-group determination .

- Refinement : SHELXL for least-squares minimization and disorder modeling .

Advanced: How can geometric isomers of substituted indol-2-ones be analyzed and separated?

Answer:

Geometric isomers (e.g., E/Z isomers from Knoevenagel condensations) are separable via preparative thin-layer chromatography (TLC) or column chromatography . For example, (E)- and (Z)-3-ferrocenylmethylidene-1,3-dihydro-2H-indol-2-one isomers were resolved using TLC with silica gel and ethyl acetate/hexane eluents. Structural confirmation requires NMR spectroscopy (e.g., coupling constants for olefinic protons) and SC-XRD to distinguish spatial arrangements .

Advanced: What experimental strategies assess the biological activity of 3-anilino-1-prop-2-yn-1-yl-indol-2-one derivatives?

Answer:

- Kinase inhibition assays : Test against targets like VEGFR-2 using in vitro enzyme-linked immunosorbent assays (ELISA). IC50 values can be determined via dose-response curves (e.g., ~200 nM for ferrocene-substituted indol-2-ones ).

- Cytotoxicity screening : Use cell lines (e.g., B16 melanoma or Vero cells) with MTT assays to measure viability at micromolar concentrations .

- Structure-activity relationship (SAR) : Modify substituents (e.g., anilino vs. ferrocenyl groups) and correlate with activity trends.

Advanced: How are diazo intermediates utilized in synthesizing indol-2-one derivatives?

Answer:

3-Diazo-1,3-dihydro-2H-indol-2-one derivatives react with enaminones via nitrogen-transfer reactions to form 1,2,3-triazoles or pyrazoloquinazolinones. Electron-withdrawing groups (e.g., nitro) on the diazo compound accelerate triazole formation. For example, dinitro-substituted diazoindol-2-ones favor triazole synthesis over competing pathways . Reaction monitoring via HPLC or TLC is critical to optimize yields.

Basic: What purification techniques are optimal for isolating indol-2-one derivatives?

Answer:

- Column chromatography : Use silica gel with gradients of ethyl acetate/hexane or dichloromethane/methanol .

- Recrystallization : Slow evaporation from methanol or ethanol yields high-purity crystals suitable for SC-XRD .

- Preparative TLC : Effective for small-scale separation of isomers or impurities .

Advanced: How do electronic effects influence the reactivity of indol-2-one derivatives in cycloaddition reactions?

Answer:

Electron-deficient indol-2-ones (e.g., nitro-substituted) enhance reactivity in Diels-Alder or 1,3-dipolar cycloaddition reactions. For example, electron-withdrawing groups on 3-diazoindol-2-ones increase reaction rates with enaminones, favoring triazole formation . Computational studies (DFT) can predict frontier molecular orbitals (HOMO/LUMO) to guide synthetic design.

Basic: How is the purity of synthesized indol-2-one derivatives validated?

Answer:

- Analytical HPLC : Use C18 columns with UV detection (λ = 254 nm) and acetonitrile/water mobile phases.

- Elemental analysis : Compare experimental vs. theoretical C/H/N percentages.

- Spectroscopic consistency : Ensure <sup>1</sup>H/<sup>13</sup>C NMR and IR spectra match expected functional groups (e.g., carbonyl stretches at ~1700 cm<sup>-1</sup>) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.